3,6-Dichloropicolinaldehyde

Description

The exact mass of the compound 3,6-Dichloropicolinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Dichloropicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloropicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

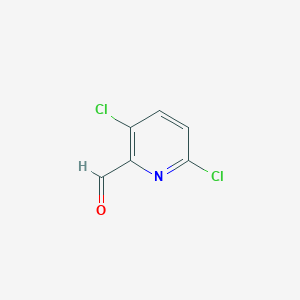

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJGZYKXECWPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445312 | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-53-3 | |

| Record name | 3,6-Dichloro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropicolinaldehyde

Introduction

3,6-Dichloropicolinaldehyde, a key heterocyclic carbonyl compound, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern on the pyridine ring makes it a valuable building block for creating complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to 3,6-Dichloropicolinaldehyde, offering detailed protocols and exploring the chemical principles that underpin these transformations. The methodologies discussed are tailored for researchers and professionals in drug development and chemical synthesis, emphasizing scientific integrity, reproducibility, and an understanding of the causality behind experimental choices.

Strategic Approaches to Synthesis

The synthesis of 3,6-Dichloropicolinaldehyde can be approached from several key precursors, primarily revolving around the functionalization of the C2 position of the 3,6-dichloropyridine scaffold. The most logical and experimentally validated routes include:

-

Pathway A: Oxidation of (3,6-Dichloropyridin-2-yl)methanol. This two-step pathway is one of the most reliable methods. It begins with the reduction of the readily available 3,6-Dichloropicolinic acid to the corresponding primary alcohol, followed by a selective oxidation to the aldehyde. This approach offers high yields and predictability.

-

Pathway B: Direct Oxidation of 3,6-Dichloro-2-methylpyridine. This route offers a more direct conversion by oxidizing the methyl group at the C2 position. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

Pathway C: Partial Reduction of 3,6-Dichloropicolinic Acid Derivatives. By converting the carboxylic acid to a more reactive derivative like an ester or an acid chloride, a partial reduction to the aldehyde can be achieved, preventing the formation of the alcohol.

-

Pathway D: Hydrolysis of a Dihalomethyl Precursor. This method involves the synthesis of a 3,6-dichloro-2-(dihalomethyl)pyridine intermediate, which can then be hydrolyzed to furnish the aldehyde.

This guide will now delve into the specifics of each of these strategic pathways.

Pathway A: Synthesis via Oxidation of (3,6-Dichloropyridin-2-yl)methanol

This pathway is arguably the most controlled and widely applicable method for preparing 3,6-Dichloropicolinaldehyde. It separates the synthesis into two distinct and high-yielding transformations: the reduction of a carboxylic acid and the oxidation of a primary alcohol.

Step 1: Reduction of 3,6-Dichloropicolinic Acid to (3,6-Dichloropyridin-2-yl)methanol

The initial step involves the reduction of the carboxylic acid functional group of 3,6-Dichloropicolinic acid. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing carboxylic acids.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. Its high reactivity allows for the efficient conversion of the carboxylic acid to the primary alcohol. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then quenched with water in a careful workup procedure to yield the desired alcohol.

Experimental Protocol:

-

A solution of 3,6-Dichloropicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) is added portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting precipitate (aluminum salts) is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure (3,6-Dichloropyridin-2-yl)methanol.

Step 2: Oxidation of (3,6-Dichloropyridin-2-yl)methanol to 3,6-Dichloropicolinaldehyde

The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is the critical step in this pathway. Several modern, mild oxidation protocols are suitable for this transformation.

Causality of Reagent Choice:

-

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions at room temperature.[1][2] It offers high yields, short reaction times, and a simple workup.[2][3]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[4][5] It is known for its high yields and tolerance of a wide range of functional groups.[6]

Experimental Protocol (using Dess-Martin Periodinane):

-

To a stirred solution of (3,6-Dichloropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.1 - 1.5 eq) is added in one portion.[7]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously for 15-20 minutes until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude 3,6-Dichloropicolinaldehyde can be purified by flash chromatography.

Diagram of Pathway A

Caption: Synthesis of 3,6-Dichloropicolinaldehyde via reduction and subsequent oxidation.

Pathway B: Direct Oxidation of 3,6-Dichloro-2-methylpyridine

This pathway is an attractive alternative as it is more atom-economical, proceeding in a single step from the corresponding methyl-substituted pyridine.

Causality of Reagent Choice: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring (a benzylic-type position), to aldehydes.[8] The reaction, known as the Riley oxidation, is typically performed in a solvent like dioxane or acetic acid at elevated temperatures. The mechanism involves an ene reaction followed by a[2][9]-sigmatropic rearrangement.

Experimental Protocol:

-

A mixture of 3,6-dichloro-2-methylpyridine (1.0 eq) and selenium dioxide (1.1 - 1.2 eq) in 1,4-dioxane and a small amount of water is heated to reflux.[8]

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature, and the black precipitate of elemental selenium is removed by filtration through a pad of celite.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification by column chromatography yields 3,6-Dichloropicolinaldehyde.

Diagram of Pathway B

Caption: Direct oxidation of the methyl group to form the aldehyde.

Pathway C: Partial Reduction of 3,6-Dichloropicolinic Acid Derivatives

To circumvent the use of strong reducing agents that lead to the alcohol, the carboxylic acid can be converted to a derivative that is more susceptible to controlled reduction.

Step 1: Formation of an Activated Carboxylic Acid Derivative

Option 1: Acid Chloride Formation 3,6-Dichloropicolinic acid can be converted to 3,6-Dichloropicolinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Option 2: Ester Formation Esterification can be achieved through Fischer esterification (reacting with an alcohol like methanol or ethanol in the presence of a strong acid catalyst) to form the corresponding methyl or ethyl ester.

Step 2: Controlled Reduction to the Aldehyde

Causality of Reagent Choice:

-

For Acid Chlorides: A hindered, less reactive hydride reagent such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) is used.[10] This reagent is capable of reducing the highly reactive acid chloride but is generally unreactive towards the resulting aldehyde, allowing it to be isolated.[10]

-

For Esters: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[11] The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the primary alcohol. At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup.

Experimental Protocol (via Ester Reduction with DIBAL-H):

-

The methyl or ethyl ester of 3,6-dichloropicolinic acid (1.0 eq) is dissolved in an anhydrous solvent such as toluene or DCM in a flame-dried flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DIBAL-H (1.1 - 1.5 eq) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 1-3 hours.

-

The reaction is quenched at low temperature by the slow addition of methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt or dilute HCl).

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated to give the crude aldehyde, which is then purified by chromatography.

Diagram of Pathway C

Caption: Synthesis via esterification followed by controlled reduction.

Data Summary

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| A | 3,6-Dichloropicolinic Acid | LiAlH₄; DMP or Swern reagents | High yields, reliable, well-established reactions | Two-step process, requires strong reducing agents |

| B | 3,6-Dichloro-2-methylpyridine | Selenium Dioxide (SeO₂) | More atom-economical (one step) | Use of toxic selenium reagent, potential for side reactions |

| C | 3,6-Dichloropicolinic Acid | SOCl₂/LiAl(Ot-Bu)₃H or MeOH/DIBAL-H | Avoids over-reduction, good control | Two-step process, requires cryogenic temperatures (DIBAL-H) |

Conclusion

The synthesis of 3,6-Dichloropicolinaldehyde can be effectively achieved through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and tolerance to specific reagents and conditions. The two-step sequence involving the reduction of 3,6-Dichloropicolinic acid to the corresponding alcohol, followed by a mild oxidation using Dess-Martin Periodinane or a Swern oxidation, represents the most robust and versatile approach. For processes where atom economy is a primary driver, the direct oxidation of 3,6-dichloro-2-methylpyridine presents a viable, albeit more challenging, alternative. Each described pathway is grounded in fundamental principles of organic chemistry, providing the research scientist with a validated toolkit for the synthesis of this important chemical intermediate.

References

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.

- Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991, 113 (19), 7277–7287.

- Zhang, G. et al. Synthesis of 3,6-dichloropicolinic acid. Huaxue Shiji2007, 29 (1), 45-47.

- Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem.1978, 43 (12), 2480–2482.

- Boekman, R. K. Jr. et al. Dess-Martin Periodinane. e-EROS Encyclopedia of Reagents for Organic Synthesis2009.

- Heravi, M. M. et al. Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis2021, 18 (1), 2-23.

- Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994, 59 (24), 7549–7552.

-

Michigan State University Department of Chemistry. Swern Oxidation Procedure. Available online: [Link]

-

PrepChem. Synthesis of 3,6-dichloropicolinic acid. Available online: [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. Available online: [Link]

-

Wikipedia. Swern oxidation. Available online: [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available online: [Link]

- Organic Syntheses. 2-Chloro-1-(1-ethoxyvinyl)

- U.S. Patent 6,794,513 B1, "Preparation of 3,6-dichloro-2-trichloromethylpyridine by vapor phase chlorination of 6-chloro-2-trichloromethylpyridine," issued September 21, 2004.

- U.S. Patent 5,708,180 A, "Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes," issued January 13, 1998.

- PubChem. 3,6-Dichloropyridine-2-carboxaldehyde. National Center for Biotechnology Information.

- BenchChem. Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2-(trichloromethyl)pyridine.

- Chemistry LibreTexts.

- Chemistry LibreTexts.

- Chemistry Steps. Reducing Carboxylic Acids to Aldehydes.

- PubChem. 3,6-Dichloro-2-(trichloromethyl)pyridine. National Center for Biotechnology Information.

- Sharma, A. et al. Controlled reduction of carboxylic acids to aldehydes with hydride sources. Tetrahedron Lett.2016, 57 (47), 5226-5234.

- Sherif, M. H. et al. Chemical studies on 3,6-dichloropyridazine. Journal of American Science2010, 6 (11), 570-574.

- Quora. How can carboxylic acid be safely reduced to aldehyde?

-

Wikipedia. Riley oxidation. Available online: [Link]

- Wang, P. et al. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chem. Commun.2018, 54 (64), 8881-8884.

- CN Patent 102775344 B, "Method for preparing 2,3,6-trichloro-5-trichloromethylpyridine from DCTC (dichlorobenzotrichloride) flash bottoms," issued July 30, 2014.

- CN Patent 101906068 A, "Preparation method of 2-pyridine carboxaldehyde," issued December 8, 2010.

- CN Patent 101906068 B, "Preparation method of 2-pyridine carboxaldehyde," issued July 11, 2012.

- Jakoby, W. B. Aldehyde Oxidation. I. Dehydrogenases from Pseudomonas fluorescens. J. Biol. Chem.1958, 232 (1), 75-87.

- CymitQuimica. 3,6-Dichloro-2-methylpyridine.

- PubChem. 2,6-Dichloropyridine-3-carbaldehyde. National Center for Biotechnology Information.

Sources

- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. Riley oxidation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

Introduction: Unveiling a Versatile Heterocyclic Intermediate

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of 3,6-Dichloropicolinaldehyde

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine derivatives are of paramount importance due to their prevalence in bioactive molecules and functional materials. 3,6-Dichloropicolinaldehyde, a disubstituted pyridine, emerges as a molecule of significant interest. Its architecture, featuring a reactive aldehyde group and two chlorine atoms on the pyridine core, presents a unique combination of functional handles for diverse chemical transformations.

This guide provides an in-depth analysis of 3,6-Dichloropicolinaldehyde, designed for researchers, synthetic chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, detail its synthetic pathways, and evaluate its potential as a strategic building block in modern chemical research. While this specific isomer is a niche research chemical with limited publicly documented applications, its structural motifs suggest a high potential for utility in areas such as agrochemical synthesis and pharmaceutical lead optimization.[1] The principles and protocols discussed herein are grounded in established chemical theory and provide a framework for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step toward harnessing its synthetic potential. The strategic placement of two electron-withdrawing chlorine atoms and an aldehyde group on the pyridine ring governs the electronic nature and, consequently, the reactivity of 3,6-Dichloropicolinaldehyde.[1]

Key Properties and Identifiers

A summary of the core physicochemical data for 3,6-Dichloropicolinaldehyde is presented below. It is important to note that while the molecular formula and weight are well-defined, experimental data such as melting and boiling points are not widely reported, reflecting its status as a specialized research compound.

| Property | Value | Source |

| IUPAC Name | 3,6-Dichloropyridine-2-carbaldehyde | N/A |

| CAS Number | 343781-53-3 | [1] |

| Molecular Formula | C₆H₃Cl₂NO | [1] |

| Molecular Weight | 176.00 g/mol | [1][2] |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | Typically ≥95% for research grades | [1] |

Structural and Electronic Features

The reactivity of 3,6-Dichloropicolinaldehyde is dictated by three primary features:

-

The Aldehyde Group: The carbonyl carbon is highly electrophilic due to the polarization of the C=O double bond, making it a prime target for nucleophilic attack.[1] This is the driving force for reactions such as additions, condensations, and oxidations.

-

The Dichloropyridine Ring: The two chlorine atoms are strong electron-withdrawing groups, which lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates the chlorine-bearing carbons for nucleophilic aromatic substitution.

-

The Pyridine Nitrogen: The nitrogen atom imparts a degree of basicity to the molecule and can participate in hydrogen bonding, which is a crucial interaction in many biological systems.[1]

Predicted Spectroscopic Signature

Structural elucidation relies heavily on spectroscopic analysis. While specific spectra for this compound are not publicly cataloged, a predictable signature can be inferred from its structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic, showing three distinct signals:

-

A singlet for the aldehyde proton (-CHO), typically found in the 9-10 ppm region.

-

Two doublets in the aromatic region (typically 7-9 ppm) corresponding to the two coupled protons on the pyridine ring. The specific chemical shifts and coupling constants would confirm their relative positions.[1]

-

-

¹³C NMR Spectroscopy: The carbon NMR would show six distinct signals:

-

One signal for the carbonyl carbon, highly deshielded (typically >180 ppm).

-

Five signals in the aromatic region for the five carbons of the pyridine ring, with the chlorine- and nitrogen-substituted carbons showing characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the C=O stretch of the aromatic aldehyde. C-H stretching and C=C/C=N ring stretching bands would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.

Section 2: Chemical Synthesis

The synthesis of 3,6-Dichloropicolinaldehyde is a multi-step process that requires careful control over reaction conditions. A conventional and effective route involves the chlorination of a lutidine precursor followed by selective hydrolysis.[1]

Synthetic Workflow: From 2,3-Lutidine to 3,6-Dichloropicolinaldehyde

The primary pathway begins with 2,3-lutidine, which undergoes high-temperature vapor-phase chlorination. This aggressive chlorination targets both the ring and the methyl groups. The key intermediate, 3,6-dichloro-2-(dichloromethyl)pyridine, is then selectively hydrolyzed to yield the final aldehyde product.[1]

Sources

Section 1: Executive Summary & Core Compound Overview

An In-Depth Technical Guide to 3,6-Dichloropicolinaldehyde (CAS 343781-53-3): Properties, Synthesis, and Applications in Drug Discovery

3,6-Dichloropicolinaldehyde, identified by CAS Number 343781-53-3, is a strategically important heterocyclic building block for the research and development sectors, particularly within pharmaceutical and agrochemical synthesis.[1] Its structure, a pyridine ring functionalized with an aldehyde group and two chlorine atoms, presents a trifecta of reactive sites. This unique arrangement allows for controlled, sequential modifications, making it an invaluable intermediate for constructing complex molecular architectures.[1] This guide, intended for chemists, researchers, and drug development professionals, provides a comprehensive technical overview of its physicochemical properties, a proposed and logically grounded synthetic pathway, its key chemical reactivities, and its potential applications as a versatile scaffold in modern medicinal chemistry.

Section 2: Physicochemical Properties and Structural Characterization

The utility of 3,6-Dichloropicolinaldehyde in a laboratory setting is defined by its physical and chemical characteristics. It is typically supplied as a white to off-white solid or crystalline powder with a melting point in the range of 73-77°C.[2]

Table 1: Core Physicochemical & Identification Data

| Property | Value | Source(s) |

| CAS Number | 343781-53-3 | [3] |

| Molecular Formula | C₆H₃Cl₂NO | [3] |

| Molecular Weight | 176.00 g/mol | [1][4] |

| IUPAC Name | 3,6-dichloropyridine-2-carbaldehyde | [3] |

| Synonyms | 3,6-Dichloropicolinaldehyde, 3,6-dichloro-2-formylpyridine | [2][5] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point | 273.9 °C at 760 mmHg | [2] |

| Purity | Typically ≥95% | [3][5] |

Structural Analysis & Predicted Spectroscopic Signature

The core of the molecule is a pyridine ring, an electron-deficient aromatic system. The aldehyde group at the C2 position is a versatile handle for chain extension and functionalization. The two chlorine atoms at C3 and C6 serve as key points for cross-coupling reactions or nucleophilic substitution, enabling the introduction of diverse substituents.

Caption: Chemical Structure of 3,6-Dichloropicolinaldehyde.

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A highly characteristic singlet for the aldehyde proton will appear far downfield, typically in the δ 9.5-10.5 ppm region.

-

¹³C NMR: The aldehyde carbonyl carbon is expected to produce a signal in the δ 185-195 ppm range. The five carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon atoms attached to the chlorine atoms showing characteristic shifts.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of an aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. Other significant peaks will include C-Cl stretches and aromatic C=C and C=N ring vibrations.[6][7]

-

Mass Spectrometry (MS): The mass spectrum will display a distinctive molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), the spectrum will show peaks at m/z corresponding to [M], [M+2], and [M+4] with a characteristic intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.[8]

Section 3: Proposed Synthesis & Manufacturing Insights

While multiple suppliers offer this compound, detailed synthetic procedures are not widely published in academic literature. A logical and industrially scalable approach involves the selective oxidation of a readily available precursor, 3,6-dichloro-2-methylpyridine. This strategy avoids the direct and often challenging formylation of a dichlorinated pyridine ring.

Retrosynthetic Analysis & Workflow

The most direct retrosynthetic disconnection is the oxidation of the corresponding methyl group, a common and reliable transformation in heterocyclic chemistry.

Caption: Proposed retrosynthetic pathway for 3,6-Dichloropicolinaldehyde.

Experimental Protocol: Selective Oxidation of 3,6-Dichloro-2-methylpyridine

This protocol describes a robust method for the synthesis of the target compound. The choice of a selenium dioxide-based oxidation is deliberate; it is known for its efficacy in converting activated methyl groups adjacent to a heteroaromatic ring into aldehydes, often with high selectivity and manageable reaction conditions.

Materials:

-

3,6-Dichloro-2-methylpyridine (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane (solvent)

-

Water

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloro-2-methylpyridine (1.0 eq) and 1,4-dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. A small amount of water (e.g., 0.5% v/v of dioxane) can be added to facilitate the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature is required to overcome the activation energy for the oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHCO₃ solution (to neutralize any acidic byproducts), water, and finally brine. The bicarbonate wash is a self-validating step to ensure purity from acidic residues.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This step is critical to isolate the aldehyde from any unreacted starting material or over-oxidized carboxylic acid byproducts.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 3,6-Dichloropicolinaldehyde as a solid. Confirm identity and purity using the analytical methods described in Section 2.

Section 4: Chemical Reactivity & Synthetic Utility

The power of 3,6-Dichloropicolinaldehyde as a building block stems from the distinct reactivity of its functional groups, allowing for a diverse range of subsequent chemical transformations.

Caption: Key synthetic transformations of 3,6-Dichloropicolinaldehyde.

-

Reactions of the Aldehyde Group: The aldehyde is a prime site for introducing diversity.

-

Reductive Amination: A cornerstone of medicinal chemistry, this reaction with primary or secondary amines followed by a reducing agent (e.g., NaBH(OAc)₃) cleanly produces substituted aminomethyl-pyridines. This is a high-yield, reliable method for building libraries of drug candidates.

-

Wittig Reaction & Related Olefinations: Reaction with phosphorus ylides provides a route to vinyl-substituted pyridines, extending the carbon skeleton and introducing new functionalities.

-

Condensation Reactions: Knoevenagel or aldol-type condensations can be employed to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

-

-

Reactions at the Chloro-Substituted Positions: The chlorine atoms are excellent leaving groups for building complexity around the pyridine core.

-

Palladium-Catalyzed Cross-Coupling: The C6-Cl and C3-Cl bonds are amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions.[9] This allows for the precise installation of aryl, heteroaryl, alkyl, alkynyl, or amino groups, which is fundamental to modern drug design for exploring structure-activity relationships (SAR).

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the other chloro-substituent activates the ring for SₙAr. Strong nucleophiles like alkoxides, thiolates, or amines can displace the chlorine atoms, typically at the C6 position, to introduce further diversity.

-

Section 5: Applications in Drug Discovery & Development

The 2,5-dichloropyridine scaffold (a close relative) is a known building block for inhibitors of ERK protein kinase and Hdm2 antagonists.[10][11] By extension, 3,6-Dichloropicolinaldehyde provides a platform to generate novel derivatives targeting a wide range of therapeutic areas.

The strategic value lies in its ability to serve as a three-point diversity scaffold . A drug discovery program can systematically:

-

Modify the aldehyde to explore interactions with a specific pocket of a biological target.

-

Perform a Suzuki coupling at the C6-Cl position to introduce a group that can improve potency or solubility.

-

Perform a second, different coupling or substitution at the C3-Cl position to fine-tune pharmacokinetic properties (ADME).

This systematic approach allows for the rapid generation of focused compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[12]

Section 6: Safety, Handling, and Storage

3,6-Dichloropicolinaldehyde is an irritant and requires careful handling in a controlled laboratory environment.[3] Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Codes |

| GHS07 (Irritant) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P305+P351+P338 |

Handling Protocol:

-

Always handle this compound within a certified chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[13][14]

-

Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Avoid inhalation of dust and contact with skin and eyes.[13]

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[3][13]

-

Keep in a cool, dry, and well-ventilated place, refrigerated at 2-8°C for long-term stability.[3]

First Aid & Spill Response:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

-

Spill: In case of a spill, evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for chemical waste disposal.[13]

Section 7: Conclusion

3,6-Dichloropicolinaldehyde is more than a simple chemical intermediate; it is a highly versatile platform for innovation in chemical synthesis. Its well-defined reactive sites—the aldehyde and two distinct chlorine atoms—provide researchers with precise tools to build molecular complexity. For professionals in drug discovery, this compound offers a reliable and strategically functionalized scaffold for the systematic development of new therapeutic agents. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the advancement of science.

Section 8: References

-

3,6-Dichloropyridine-2-carboxaldehyde | C6H3Cl2NO. (n.d.). PubChem. Retrieved from [Link]

-

Simple preparation method of 2, 5-dichloropyridine. (2019). Google Patents. Retrieved from

-

Safety Data Sheet. (2021). Angene Chemical. Retrieved from [Link]

-

Deduce the structure of the organic compound from the given spectroscopic data. (2025). Filo. Retrieved from [Link]

-

Preparation of isomer-free 2,5-dichloro-pyridine. (1995). Google Patents. Retrieved from

-

Synthesis of 3,6-dichloropicolinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-CHLORO-1-(1-ETHOXYVINYL)PYRIDINIUM TRIFLATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2025). Retrieved from [Link]

-

Electrolytic synthesis method for 3,6-dichloropicolinic acid. (2008). Google Patents. Retrieved from

-

Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Chapter 13: Spectroscopy. (n.d.). Retrieved from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. Retrieved from [Link]

-

Process For Preparation Of 2,5 Dichloropyridine. (n.d.). Quick Company. Retrieved from [Link]

-

IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3. (n.d.). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 3,6-Dichloropicolinaldehyde | 343781-53-3 [sigmaaldrich.com]

- 4. 3,6-Dichloro-2-pyridinecarboxaldehyde - CAS:343781-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. 343781-53-3 Cas No. | 3,6-Dichloropyridine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. Deduce the structure of the organic compound from the given spectroscopic.. [askfilo.com]

- 7. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. nbinno.com [nbinno.com]

- 10. 2,5-Dichloropyridine | 16110-09-1 [chemicalbook.com]

- 11. goldbio.com [goldbio.com]

- 12. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 13. fishersci.be [fishersci.be]

- 14. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,6-Dichloropicolinaldehyde

Abstract

3,6-Dichloropicolinaldehyde is a pivotal intermediate in the synthesis of high-value chemical entities within the pharmaceutical and agrochemical sectors.[1] Its molecular framework, featuring a pyridine ring substituted with an aldehyde group and two chlorine atoms, presents a distinct spectroscopic signature. Accurate structural confirmation and purity assessment are paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as the definitive analytical tool for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 3,6-dichloropicolinaldehyde, grounded in fundamental principles and empirical data. We will dissect the theoretical basis for the expected spectral pattern, provide a field-proven experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation for researchers, scientists, and drug development professionals.

Foundational Principles: Predicting the ¹H NMR Spectrum

The structural integrity of a molecule is encoded in its NMR spectrum through three primary parameters: chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count). For 3,6-dichloropicolinaldehyde, a systematic analysis of its structure allows for a robust prediction of its ¹H NMR signature.

Molecular Structure and Proton Environment

The molecule contains three non-equivalent protons in distinct chemical environments: two aromatic protons on the pyridine ring and one aldehyde proton.

-

Pyridine Ring Protons (H-4 and H-5): These protons reside on a π-deficient aromatic system. Their chemical shifts are influenced by the anisotropic effect of the ring current and the strong electron-withdrawing effects of the nitrogen heteroatom, the C3-Cl, C6-Cl, and the C2-aldehyde substituents. This cumulative deshielding effect shifts their resonances significantly downfield compared to benzene.[2]

-

Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is in a highly deshielded environment due to the electronegativity of the oxygen atom and the magnetic anisotropy of the C=O bond. This results in a characteristic chemical shift far downfield.[3]

Predicted Chemical Shifts and Multiplicity

The pyridine ring protons (H-4 and H-5) are on adjacent carbons, forming an AX spin system. They will mutually couple, splitting each other's signals into doublets. The aldehyde proton, being three bonds away from H-5, may exhibit a small long-range coupling (⁴J).

-

H-4: This proton is expected to appear as a doublet, split by the adjacent H-5. Its chemical shift will be influenced by the meta-relationship to all three electron-withdrawing groups (C2-CHO, C3-Cl, C6-Cl).

-

H-5: This proton will also appear as a doublet due to coupling with H-4 (³J). It is ortho to the C6-Cl group and meta to the C2-CHO and C3-Cl groups.

-

Aldehyde Proton (H-7): This proton is anticipated to be the most downfield signal. It will likely appear as a singlet, although a very fine splitting (a narrow doublet) may be observable upon resolution enhancement due to a small four-bond coupling (⁴J) to H-5.

The diagram below illustrates the through-bond coupling relationships within the molecule.

Caption: Coupling relationships in 3,6-Dichloropicolinaldehyde.

Experimental Protocol: A Self-Validating Methodology

The integrity of NMR data begins with meticulous sample preparation and instrument setup. This protocol is designed to yield a high-resolution, artifact-free spectrum.

Materials and Reagents

-

3,6-Dichloropicolinaldehyde (Purity >95%)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D), with 0.03% v/v Tetramethylsilane (TMS)

-

Alternative Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)

-

5 mm NMR Tubes (high precision)

-

Volumetric flasks and pipettes

Rationale for Solvent Selection

Chloroform-d (CDCl₃) is the primary choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal (δ ~7.26 ppm).[4] Tetramethylsilane (TMS) is included as the internal standard, defining the 0 ppm reference point.[3] DMSO-d₆ (residual peak at δ ~2.50 ppm) is a suitable alternative for less soluble compounds, though its viscosity can lead to broader lines.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of 3,6-dichloropicolinaldehyde.

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ (with TMS).

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Final Check: Ensure the solution height in the tube is adequate for the instrument's receiver coil (typically ~4-5 cm). Cap the tube securely.

NMR Instrument Parameters (400 MHz Spectrometer)

The following parameters are a robust starting point for high-quality data acquisition.

-

Experiment: Standard 1D Proton (zg30)

-

Spectrometer Frequency: 400.13 MHz

-

Pulse Width (P1): ~10 µs (corresponding to a 90° flip angle; requires calibration)

-

Acquisition Time (AQ): ~4.0 seconds. Causality: A longer acquisition time provides better digital resolution, which is crucial for accurately determining coupling constants.

-

Relaxation Delay (D1): 5.0 seconds. Causality: A delay of 5 times the longest T1 relaxation time ensures full magnetization recovery, leading to accurate signal integration.

-

Number of Scans (NS): 16. Causality: Signal averaging increases the signal-to-noise ratio (S/N) by a factor of √NS.

-

Spectral Width (SW): 20 ppm (from -2 to 18 ppm). Causality: This wide window ensures all signals, especially the far downfield aldehyde proton, are captured.

-

Temperature: 298 K (25 °C)

Data Analysis and Spectrum Interpretation

A representative ¹H NMR spectrum of 3,6-dichloropicolinaldehyde in CDCl₃ would exhibit three distinct signals. The following table summarizes the expected data based on established chemical shift ranges and coupling constant values for analogous structures.[5][6][7]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet (s) or narrow Doublet (d) | 1H | ⁴J(H-aldehyde, H-5) ≈ 0.5-1.0 Hz |

| Pyridine H-4 | 7.9 - 8.2 | Doublet (d) | 1H | ³J(H-4, H-5) ≈ 8.0-9.0 Hz |

| Pyridine H-5 | 7.5 - 7.8 | Doublet (d) | 1H | ³J(H-4, H-5) ≈ 8.0-9.0 Hz |

Detailed Interpretation

-

Signal at δ ~10.2 ppm: This downfield singlet (or very narrow doublet) integrates to one proton and is unambiguously assigned to the aldehyde proton . Its characteristic deshielded position is a hallmark of the -CHO functional group.[3][8]

-

Signal at δ ~8.0 ppm: This signal, integrating to one proton, appears as a clean doublet. This is assigned to H-4 . The splitting arises from its coupling to the adjacent H-5.

-

Signal at δ ~7.6 ppm: This signal also integrates to one proton and appears as a doublet with an identical coupling constant to the signal at δ ~8.0 ppm. This reciprocity confirms the coupling relationship and assigns the signal to H-5 .[5] The value of this coupling constant (~8.5 Hz) is characteristic of ortho-coupling between protons on a pyridine ring.[7]

Advanced Considerations: The Impact of Solvent

The choice of deuterated solvent is not merely a matter of solubility; it can actively influence the resulting spectrum. Aromatic solvents or those capable of hydrogen bonding can induce significant changes in chemical shifts.[9] For instance, using pyridine-d₅ as a solvent can lead to pronounced upfield or downfield shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to specific solute-solvent π-stacking interactions.[10] Similarly, in a hydrogen-bond accepting solvent like DMSO-d₆, the aldehyde proton might experience a slight downfield shift compared to its position in CDCl₃. Awareness of these phenomena is crucial when comparing spectra recorded in different media.

Conclusion

The ¹H NMR spectrum of 3,6-dichloropicolinaldehyde is a clear and interpretable fingerprint of its molecular structure. It is characterized by three distinct signals: a far downfield aldehyde proton and two coupled aromatic protons appearing as an AX system of doublets. By employing the rigorous experimental protocol detailed herein, researchers can obtain high-fidelity data, allowing for unequivocal structural verification and purity assessment. This guide provides the foundational knowledge and practical methodology necessary to confidently analyze this important chemical intermediate, ensuring scientific integrity in research and development applications.

References

-

Danil de Namor, A. F., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

-

Human Metabolome Database (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Available at: [Link]

-

Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link]

-

PhytoBank (n.d.). ¹H NMR Spectrum (PHY0074798). The Metabolomics Innovation Centre (TMIC). Available at: [Link]

-

Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of 3, 6-dichloropicolinic acid. Available at: [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

Oregon State University (n.d.). ¹H NMR Chemical Shifts. Available at: [Link]

-

Soderberg, T. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (n.d.). ¹H NMR chemical and coordination shifts. Available at: [Link]

-

YouTube (2017). How to calculate coupling constants. Available at: [Link]

-

The Royal Society of Chemistry (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 8. H-1 NMR Spectrum [acadiau.ca]

- 9. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,6-Dichloropicolinaldehyde

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,6-Dichloropicolinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of parameters to offer a deep dive into the theoretical underpinnings, strategic experimental design, and rigorous data interpretation required for unambiguous structural elucidation. We will explore the synergistic effects of chloro and aldehyde substituents on the pyridine ring's electronic environment, detail a robust, self-validating experimental protocol including advanced techniques like DEPT, and present a systematic approach to spectral assignment. This guide is intended for researchers, scientists, and drug development professionals who require a field-proven methodology for the structural characterization of complex heteroaromatic compounds.

Introduction: The Analytical Challenge

3,6-Dichloropicolinaldehyde is a heteroaromatic compound whose utility in synthesis is defined by the reactivity of its three functional components: the pyridine ring, the aldehyde group, and the two chlorine atoms. Precise characterization is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for confirming its covalent structure. The electronic asymmetry introduced by three distinct substituents on the pyridine ring results in a unique magnetic environment for each of the six carbon atoms. Therefore, a successful analysis hinges on not only acquiring high-quality data but also on a foundational understanding of substituent chemical shift (SCS) effects to correctly assign each resonance. This guide provides the expertise to navigate this challenge.

Below is the annotated structure of 3,6-Dichloropicolinaldehyde, which will be referenced throughout this guide.

Caption: Molecular structure of 3,6-Dichloropicolinaldehyde with IUPAC numbering.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in 3,6-Dichloropicolinaldehyde is a composite of the foundational pyridine framework and the perturbations caused by the aldehyde and chlorine substituents. A logical, predictive approach is essential for tentative assignments before experimental confirmation.

-

The Pyridine Ring as a Scaffold: Unsubstituted pyridine shows ¹³C chemical shifts at approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). These values serve as our starting point.

-

Effect of the Aldehyde Group (-CHO): The aldehyde group is a potent electron-withdrawing group.[1][2] Its carbonyl carbon (C7) will exhibit a characteristic resonance far downfield, typically in the δ 190-200 ppm range.[3] Furthermore, it will deshield the carbon to which it is attached (C2) and other carbons in conjugation.

-

Effect of Chlorine Substituents (-Cl): Chlorine is an electronegative halogen that induces a significant deshielding effect (the "alpha effect") on the carbon atom to which it is directly bonded.[4] Therefore, C3 and C6 are expected to resonate at a higher chemical shift compared to the C3/C5 positions in unsubstituted pyridine. This effect is a combination of inductive withdrawal and halogen-specific contributions.[4]

-

Combined Substituent Effects: The interplay of these groups creates a distinct electronic map. The C2, C3, and C6 carbons are all attached to electron-withdrawing moieties, shifting them downfield. The C4 and C5 carbons, while not directly substituted, will have their chemical shifts modulated by the cumulative electronic demands of the adjacent groups. Predicting precise shifts can be achieved with a high degree of accuracy using computational methods like Density Functional Theory (DFT).[5]

Experimental Design: A Protocol for Unambiguous Data

Acquiring a high-fidelity ¹³C NMR spectrum requires meticulous attention to detail in sample preparation and instrument parameterization. The following protocol is designed for robustness and accuracy.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal (a triplet at ~δ 77 ppm).[6] If solubility is an issue, deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are viable alternatives, though their solvent signals are more complex.[7]

-

Concentration: ¹³C NMR is an inherently insensitive technique compared to ¹H NMR.[8] A higher concentration is therefore required. Aim for 50-100 mg of 3,6-Dichloropicolinaldehyde dissolved in 0.6-0.7 mL of deuterated solvent.[9][10] This concentration provides a good balance between achieving adequate signal-to-noise in a reasonable time and avoiding viscosity-related line broadening.

-

Filtration: To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8]

-

Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defining the 0 ppm point.[6] It can be added directly to the sample, although modern spectrometers can reference the spectrum to the residual solvent signal.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz spectrometer.

-

¹³C Proton-Decoupled Experiment (¹³C{¹H}):

-

Purpose: To obtain a spectrum where each unique carbon appears as a single line (singlet), simplifying the spectrum and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).[6]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~250 ppm (from -10 to 240 ppm) to ensure all signals, especially the downfield aldehyde carbonyl, are captured.

-

Acquisition Time: ~1.0-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds. Quaternary carbons often have longer relaxation times, and this delay helps ensure they are adequately detected.

-

Number of Scans (ns): Start with 128 scans and increase as needed to achieve a signal-to-noise ratio of at least 20:1 for the weakest signal (likely a quaternary carbon).[9]

-

-

DEPT Experiments (DEPT-90 & DEPT-135):

-

Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is crucial for differentiating carbon types based on the number of attached protons.[11][12]

-

DEPT-90: This experiment will only show signals from methine (CH) carbons.[13][14]

-

DEPT-135: This experiment shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals.[13][14] Quaternary carbons are invisible in all DEPT spectra.

-

Execution: Run both DEPT-90 and DEPT-135 experiments using standard instrument parameters. They are significantly faster to acquire than a standard ¹³C spectrum.

-

The overall experimental workflow is summarized in the diagram below.

Caption: A streamlined workflow for the ¹³C NMR analysis of organic compounds.

Spectral Analysis and Data Interpretation

By combining the data from the standard ¹³C{¹H} spectrum with the DEPT-90 and DEPT-135 spectra, a complete and unambiguous assignment of all carbon signals can be achieved.

Predicted Chemical Shifts and DEPT Analysis

The following table outlines the expected chemical shifts and the logic for their assignment, based on established principles of ¹³C NMR.[3][15][16][17]

| Carbon Atom | Predicted δ (ppm) | Multiplicity in DEPT-90 | Multiplicity in DEPT-135 | Rationale for Assignment |

| C7 (CHO) | ~190 | Absent | Absent | Characteristic chemical shift for an aldehyde carbonyl carbon.[18] Quaternary, thus absent in DEPT. |

| C6 (C-Cl) | ~152-158 | Absent | Absent | Aromatic carbon bonded to both the ring nitrogen and an electron-withdrawing chlorine atom, leading to significant deshielding. Quaternary. |

| C3 (C-Cl) | ~145-150 | Absent | Absent | Aromatic carbon bonded to an electron-withdrawing chlorine atom. Expected to be strongly deshielded. Quaternary. |

| C2 (C-CHO) | ~148-154 | Absent | Absent | Aromatic carbon bonded to both the ring nitrogen and the electron-withdrawing aldehyde group. Expected to be strongly deshielded. Quaternary. |

| C4 (CH) | ~138-142 | Positive | Positive | Methine (CH) carbon. Its chemical shift is influenced by the adjacent chlorine-bearing C3 and the CH group at C5. Will appear in both DEPT spectra. |

| C5 (CH) | ~125-130 | Positive | Positive | Methine (CH) carbon. Flanked by a carbon bearing a chlorine (C6) and another CH group (C4). Expected to be the most upfield of the ring carbons. |

Note: The exact ordering of C2, C3, and C6 can be challenging to predict without computational data or further 2D NMR experiments, but they can be definitively identified as the quaternary carbons (other than the carbonyl) by their absence in the DEPT spectra.

Advanced Confirmation: Long-Range C-H Couplings

For absolute confirmation of the quaternary carbon assignments, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment can be invaluable. This technique reveals correlations (couplings) between protons and carbons that are separated by two or three bonds.[19][20] For instance:

-

The aldehyde proton (H7) would show a correlation to C2 and likely a weaker correlation to C3.

-

The proton on C4 would show correlations to C2, C3, C5, and C6.

-

The proton on C5 would show correlations to C3, C4, and C6.

Mapping these correlations provides an interlocking network of connectivity that validates the entire structure.

Conclusion

The ¹³C NMR analysis of 3,6-Dichloropicolinaldehyde is a prime example of how a systematic, multi-faceted approach can lead to the confident structural elucidation of a complex molecule. By integrating a foundational understanding of substituent effects with a robust experimental plan that includes not just a standard ¹³C{¹H} experiment but also essential DEPT-90 and DEPT-135 sequences, researchers can unambiguously assign every carbon atom. This guide provides the theoretical context and practical, field-tested protocols necessary to achieve accurate and reliable results, ensuring the integrity of data for professionals in research and development.

References

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]

-

Katritzky, A., et al. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Semantic Scholar. [Link]

-

Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Michigan State University. [Link]

-

InfoSheet: NMR sample preparation. (n.d.). University of Victoria. [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester Department of Chemistry. [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. University of Reading. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (d) of compounds 1, 3, 6, and 7 in CDCl₃ (150 MHz). ResearchGate. [Link]

-

Cativiela, C., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Journal of Organic Chemistry. [Link]

-

University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

-

Abboud, J., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/b4890250d18084a44f51e505230e5f22e84128f6]([Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Wiley. [Link]

-

Wiley Science Solutions. (n.d.). NMR Spectral Databases. Wiley. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

ResearchGate. (n.d.). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. ResearchGate. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

-

Eurisotop. (n.d.). NMR Reference Standards. Eurisotop. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. OSU Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]

-

University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Blogger. [Link]

-

Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]

-

University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR NMR Spectra. University of Manitoba. [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Nanalysis Corp. [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. LibreTexts. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound. [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. NC State University Libraries. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar. [Link]

-

University of Bath. (n.d.). ¹³C NMR Spectroscopy. University of Bath. [Link]

-

University of Alberta. (n.d.). Tables For Organic Structure Analysis. University of Alberta. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

ResearchGate. (n.d.). Theoretical solvent effects on 13C NMR shielding of some aromatic hydrocarbons. ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Organic-Chemistry.org. [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Parella, T. (2006). Long-range proton-carbon coupling constants: NMR methods and applications. Magnetic Resonance in Chemistry. [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results for 13C NMR. Beilstein-Institut. [Link]

-

Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society. [Link]

-

MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. [Link]

Sources

- 1. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 13. web.uvic.ca [web.uvic.ca]

- 14. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 17. compoundchem.com [compoundchem.com]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 20. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of 3,6-Dichloropicolinaldehyde: Theoretical Prediction and Practical Analysis

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,6-Dichloropicolinaldehyde (C₆H₃Cl₂NO), a substituted pyridine derivative of interest in synthetic chemistry.[1] As direct spectral data for this specific compound is not broadly published, this document establishes a robust predictive framework based on established group frequency correlations. It combines a detailed theoretical breakdown of expected vibrational modes with a field-proven experimental protocol for acquiring high-fidelity spectra using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge to predict, acquire, and accurately interpret the IR spectrum of this molecule and structurally related compounds.

Part 1: Introduction to 3,6-Dichloropicolinaldehyde and IR Spectroscopy

3,6-Dichloropicolinaldehyde is an organic compound featuring a pyridine ring substituted with two chlorine atoms and an aldehyde functional group.[1] Such halogenated heteroaromatic aldehydes serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[3] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint that reveals the functional groups present.[3]

This guide will first deconstruct the molecule to predict its IR spectrum, then detail a rigorous method for its experimental verification.

Molecular Structure of 3,6-Dichloropicolinaldehyde

The logical starting point for any spectral analysis is a clear understanding of the molecular structure.

Caption: Molecular structure of 3,6-Dichloropicolinaldehyde.

Part 2: Theoretical Infrared Spectrum Analysis

The IR spectrum of 3,6-Dichloropicolinaldehyde can be predicted by dissecting the molecule into its constituent functional groups and assigning their characteristic vibrational frequencies. The electron-withdrawing effects of the chlorine atoms and the aldehyde group, as well as their positions on the pyridine ring, will influence the precise wavenumber of these absorptions.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Causality |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium | The sp² C-H bonds on the aromatic ring vibrate at a higher frequency than sp³ C-H bonds. Due to substitution, only two such bonds exist, resulting in potentially weak signals.[3][4] |

| Aldehyde C-H Stretch | Aldehyde (-CHO) | 2850 - 2800 and 2750 - 2700 | Weak to Medium | This is a highly diagnostic feature. Aldehydes typically show two distinct C-H stretching bands. The lower frequency band (~2720 cm⁻¹) is particularly useful for distinguishing aldehydes from other carbonyl compounds.[3][5] This doublet often arises from Fermi resonance with an overtone of the C-H bending vibration.[6] |

| Carbonyl C=O Stretch | Aldehyde (-CHO) | 1710 - 1685 | Strong | This is expected to be one of the most intense bands in the spectrum due to the large change in dipole moment during the stretching vibration. Conjugation with the aromatic pyridine ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹).[5][7] |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong | Aromatic and heteroaromatic rings exhibit multiple bands in this region due to complex stretching vibrations of the entire ring system. A series of sharp peaks is expected.[3][4] |

| C-Cl Stretch | Chloro-substituent | 850 - 550 | Strong | The carbon-chlorine stretching vibrations occur in the lower frequency "fingerprint" region of the spectrum. The presence of two C-Cl bonds may lead to multiple or broadened absorptions in this range.[8][9] |

| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 900 - 675 | Medium to Strong | The position of these bending vibrations is highly dependent on the substitution pattern of the aromatic ring and can provide structural confirmation.[4] |

Part 3: Experimental Protocol for IR Spectrum Acquisition

For a solid, crystalline sample like 3,6-Dichloropicolinaldehyde, Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[10][11]

Workflow for ATR-FTIR Analysis

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Step-by-Step Methodology

-

Instrument Preparation:

-

Rationale: To ensure data integrity, the instrument must be stable and the sample area must be pristine.

-

Action: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes. Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous measurements.[12]

-

-

Background Collection:

-

Rationale: A background scan is critical to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.[13] This ensures the final spectrum is solely that of the analyte.

-